Pheneturide (CAS 90-49-3), also known as ethylphenacemide or 2-phenylbutyrylurea, is an aliphatic acylurea derivative conceptually derived from the ring hydrolysis and decarboxylation of phenobarbital [1]. In industrial and research procurement contexts, it is primarily sourced as an analytical reference standard for barbiturate degradation, a chiral separation benchmark, and a specialized metabolic modifier for cytochrome P450 inhibition assays [2]. Unlike cyclic barbiturates, pheneturide features a linear ureide structure, which fundamentally alters its lipophilicity, receptor binding profile, and metabolic stability, making it an indispensable standard for highly specific analytical workflows [3].
Substituting pheneturide with its parent compound phenobarbital or related acylureas like phenacemide fails in precise analytical and metabolic applications [1]. Phenobarbital acts primarily as a broad hepatic enzyme inducer, whereas pheneturide functions as a targeted inhibitor of specific CYP450-mediated parahydroxylation pathways, creating entirely different drug-drug interaction profiles [2]. Furthermore, pheneturide is a chiral molecule possessing distinct (+)- and (-)-enantiomers with highly divergent pharmacokinetic clearances; achiral substitutes are therefore completely unviable for stereoselective assay development or for accurately quantifying the specific ring-opening degradation pathways of barbiturate formulations [3].
Pheneturide is a chiral acylurea whose enantiomers exhibit drastically different metabolic clearance rates in vivo. In human serum, the (+)-pheneturide enantiomer is maintained at a steady-state concentration approximately 15 times higher than the (-)-enantiomer[1]. This massive stereoselective disparity makes racemic pheneturide an exceptional benchmark for validating chiral stationary phases (e.g., (R)-N-3,5-dinitrobenzoyl-phenylglycine columns) in high-performance liquid chromatography (HPLC), as achiral analogs or racemates with symmetric clearance cannot replicate this biological retention behavior[1].
| Evidence Dimension | Steady-state serum enantiomer concentration ratio |
| Target Compound Data | (+)-Pheneturide is present at 15x higher concentration |
| Comparator Or Baseline | (-)-Pheneturide (baseline 1x concentration) |
| Quantified Difference | 15-fold concentration difference due to stereoselective metabolism |
| Conditions | Human serum analysis via preparative HPLC on a chiral stationary phase |
Procurement of racemic pheneturide is essential for laboratories developing and validating chiral separation methods, as achiral analogs cannot model stereoselective pharmacokinetic disparities.
While many anticonvulsants (e.g., carbamazepine) act as enzyme inducers, pheneturide is a potent inhibitor of the hepatic parahydroxylation of phenytoin [1]. Co-administration or co-incubation with pheneturide significantly inhibits phenytoin metabolism, contrasting sharply with ethosuximide (which shows no significant effect) and phenobarbital (which primarily induces metabolism but can show slight inhibition) [1]. This specific inhibitory profile makes pheneturide a critical chemical tool for mapping CYP450 interaction networks and saturable metabolic pathways [1].
| Evidence Dimension | Effect on phenytoin parahydroxylation (CYP450 metabolism) |
| Target Compound Data | Pheneturide (Strong inhibition of metabolism) |
| Comparator Or Baseline | Ethosuximide (No effect) / Carbamazepine (Induction) |
| Quantified Difference | Pheneturide blocks saturable parahydroxylation, precipitating elevated phenytoin levels, unlike non-interacting or inducing analogs. |
| Conditions | Hepatic enzyme metabolism assays and serum concentration monitoring |
Researchers studying drug-drug interactions must procure pheneturide specifically to model potent CYP-mediated metabolic inhibition, a mechanism not replicated by standard barbiturate inducers.
Pheneturide (ethylphenylacetylurea) is the primary ring-opened, decarboxylated degradation product of phenobarbital [1]. In toxicological models, the opening of the barbiturate heterocyclic ring drastically alters its safety profile. When tested in N-nitrosodiethylamine-initiated rats, pheneturide promoted hepatocellular adenomas much more weakly than its parent phenobarbital, and unlike phenobarbital, had zero promoting effect on thyroid tumors[1]. Furthermore, in pharmaceutical manufacturing, pheneturide must be monitored as a specific toxic impurity (often limited to <0.2%) in lyophilized phenobarbital sodium formulations [2].
| Evidence Dimension | Liver and thyroid tumor-promoting activity |
| Target Compound Data | Pheneturide (Weak liver promotion, zero thyroid promotion) |
| Comparator Or Baseline | Phenobarbital (Strong multi-tissue promoter) |
| Quantified Difference | Complete loss of thyroid tumor promotion and marked reduction in liver tumor promotion upon ring opening. |
| Conditions | F344/NCr male rats initiated with N-nitrosodiethylamine |
Quality control laboratories must procure pheneturide as an exact structural reference standard to quantify phenobarbital degradation and establish regulatory safety limits.
Due to the extreme 15-fold difference in biological retention and clearance between its enantiomers, racemic pheneturide is procured as an ideal standard for validating chiral HPLC columns and stereoselective extraction protocols in pharmacokinetic research[1].
Pheneturide is utilized as a positive control or model inhibitor in hepatic microsome assays to study the blockade of saturable parahydroxylation pathways, specifically in the context of predicting drug-drug interactions [2].
Procured as a certified reference material (CRM) to detect and quantify the ring-hydrolysis and decarboxylation degradation of phenobarbital sodium in lyophilized and liquid pharmaceutical formulations, ensuring compliance with strict impurity limits (e.g., <0.2%) [3].
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